molecular formula C11H12BrNO B2568349 5-Bromo-2-isobutoxybenzonitrile CAS No. 1237091-22-3; 876918-26-2

5-Bromo-2-isobutoxybenzonitrile

Cat. No.: B2568349
CAS No.: 1237091-22-3; 876918-26-2
M. Wt: 254.127
InChI Key: RAKIUYAOJQVFIN-UHFFFAOYSA-N
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Description

It serves as a critical intermediate in synthesizing febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout . The compound is synthesized via a three-step process starting from salicylaldehyde: bromination, cyanidation, and alkylation, achieving an overall yield of 47.7% . Its structure is confirmed by $ ^1 \text{H NMR} $ and mass spectrometry (MS), and the synthesis is noted for its industrial scalability due to mild reaction conditions and cost-effectiveness .

The molecule’s planar aromatic core, combined with the electron-withdrawing nitrile group and bulky isobutoxy substituent, confers unique reactivity and physicochemical properties. These features make it valuable in medicinal chemistry for constructing heterocyclic frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKIUYAOJQVFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes critical differences between 5-bromo-2-isobutoxybenzonitrile and its structural analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Notable Properties/Data
5-Bromo-2-isobutoxybenzonitrile -Br, -CN, -OCH$2$CH(CH$3$)$_2$ C${11}$H${12}$BrNO 258.13 Febuxostat intermediate High yield (47.7%); mild alkylation conditions
5-Bromo-2-hydroxybenzonitrile -Br, -CN, -OH C$7$H$4$BrNO 198.02 Antiretroviral/cancer drug precursor Forms 1D hydrogen-bonded chains (O⋯N: 2.805–2.810 Å)
5-Bromo-2-methylbenzonitrile -Br, -CN, -CH$_3$ C$8$H$6$BrN 196.04 Laboratory chemical High lipophilicity; no significant hazards reported
5-Bromo-2-octyloxybenzonitrile -Br, -CN, -O(CH$2$)$7$CH$_3$ C${15}$H${20}$BrNO 310.23 Synthetic intermediate Long alkyl chain enhances solubility in organic solvents
5-Bromo-2-iodobenzonitrile -Br, -CN, -I C$7$H$3$BrIN 307.92 Specialty chemical (TCI catalog) Higher molecular weight; potential for cross-coupling reactions

Detailed Comparative Analysis

Electronic and Steric Effects
  • 5-Bromo-2-hydroxybenzonitrile : The hydroxyl group enables strong intermolecular hydrogen bonding (O–H⋯N angles ~170–175°), forming crystalline networks . This contrasts with the isobutoxy analog, where the ether oxygen reduces hydrogen-bonding capacity but increases steric bulk and lipophilicity.
  • 5-Bromo-2-methylbenzonitrile : The methyl group introduces steric hindrance without significant electronic effects, limiting its utility in reactions requiring planar intermediates .
  • 5-Bromo-2-octyloxybenzonitrile : The octyloxy chain drastically enhances hydrophobicity, making it suitable for lipid-based formulations or phase-transfer catalysis .

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